molecular formula C22H34N2O2 B14334757 2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)- CAS No. 105306-37-4

2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)-

Cat. No.: B14334757
CAS No.: 105306-37-4
M. Wt: 358.5 g/mol
InChI Key: DQNMZSIJHFEYTM-NHCUHLMSSA-N
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Description

2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)- is a complex organic compound with a unique structure that includes an oxazolidinone ring, a hexahydro-1H-azepin-1-yl group, and various alkyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring, the introduction of the hexahydro-1H-azepin-1-yl group, and the addition of the alkyl and phenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinones and derivatives with comparable structures and functional groups. Examples include:

  • 2-Oxazolidinone derivatives with different alkyl or aryl substituents.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

105306-37-4

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

(4R,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C22H34N2O2/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3/t20-,21-/m1/s1

InChI Key

DQNMZSIJHFEYTM-NHCUHLMSSA-N

Isomeric SMILES

CC(C)C[C@@H]1[C@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3

Canonical SMILES

CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3

Origin of Product

United States

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